molecular formula C14H14ClNO B2393373 (3-Methylphenyl)-(6-methylpyridin-3-yl)methanone;hydrochloride CAS No. 2375269-51-3

(3-Methylphenyl)-(6-methylpyridin-3-yl)methanone;hydrochloride

Cat. No.: B2393373
CAS No.: 2375269-51-3
M. Wt: 247.72
InChI Key: JSRKHNWWDKMZSA-UHFFFAOYSA-N
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Description

(3-Methylphenyl)-(6-methylpyridin-3-yl)methanone hydrochloride is a synthetic organic compound featuring a methanone core bridging a 3-methylphenyl group and a 6-methylpyridin-3-yl moiety, with a hydrochloride counterion enhancing its solubility .

Properties

IUPAC Name

(3-methylphenyl)-(6-methylpyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.ClH/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)15-9-13;/h3-9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRKHNWWDKMZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CN=C(C=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)-(6-methylpyridin-3-yl)methanone;hydrochloride typically involves the reaction of 3-methylbenzoyl chloride with 6-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)-(6-methylpyridin-3-yl)methanone;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3-Methylphenyl)-(6-methylpyridin-3-yl)methanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylphenyl)-(6-methylpyridin-3-yl)methanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related methanone derivatives, focusing on substituent effects, synthesis routes, and available data.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Synthesis Method Notable Properties/Activities
(3-Methylphenyl)-(6-methylpyridin-3-yl)methanone hydrochloride C₁₄H₁₄ClNO·HCl 3-methylphenyl, 6-methylpyridin-3-yl Likely via Grignard addition, oxidation, and HCl salt formation Data unavailable in evidence
2-(Ethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride (Compound 4) C₁₂H₁₈ClNO 3-methylphenyl, ethylamino-propanone Reduction of oxime intermediates Hydrogen-bond geometry: N–H···Cl (2.28 Å, 169°)
Chlorophenyl-(pyridinyl)-methylamine hydrochlorides (1a–3c) Varies Chlorophenyl, pyridinyl-methylamine Grignard addition, oxidation, oxime reduction Antibacterial activity (agar diffusion)
(6-Chloropyridin-3-yl)-(8-fluoro-indolyl)methanone C₁₇H₁₂ClFN₂O 6-chloropyridinyl, 8-fluoro-indolyl Not specified Complex heterocyclic structure
Desethylamiodarone Hydrochloride (Imp. B(EP)) C₂₅H₂₃ClI₂NO₃·HCl 2-butylbenzofuran, diiodophenyl Multi-step synthesis Pharmaceutical impurity
Hydroxyacetophenone derivatives C₉H₉ClO₃ Chloro, hydroxy, methoxy-phenyl Friedel-Crafts acylation, hydrolysis Melting points: 97–110°C

Structural Features and Substituent Effects

  • Phenyl Group Modifications: The 3-methylphenyl group in the target compound contrasts with chlorophenyl (e.g., in ) or hydroxy/methoxy-phenyl groups (). Pyridinyl Substituents: The 6-methylpyridin-3-yl group differs from 6-chloropyridin-3-yl () and unsubstituted pyridinyl (). Methyl groups on pyridine may reduce electron-withdrawing effects compared to chlorine, altering reactivity in further functionalization .

Biological Activity

The compound (3-Methylphenyl)-(6-methylpyridin-3-yl)methanone; hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13H14N2O·HCl
  • Molecular Weight : 238.73 g/mol

This compound features a methylphenyl group and a methylpyridine moiety, which contribute to its pharmacological properties.

Pharmacological Profile

Research indicates that (3-Methylphenyl)-(6-methylpyridin-3-yl)methanone; hydrochloride exhibits various biological activities, particularly in the realm of neuropharmacology. It has been studied for its interactions with serotonin receptors, which are implicated in mood regulation and various psychiatric disorders.

Receptor Affinity Studies

A study examining the structure-activity relationships (SAR) of similar compounds found that modifications in the aryl and pyridine substituents significantly influenced receptor affinity. The following table summarizes the receptor affinities (pKi values) for related compounds:

Compound5-HT6 pKi5-HT2A pKiD2 pKi
Compound A7.788.366.52
Compound B7.028.717.33
(3-Methylphenyl)-(6-methylpyridin-3-yl)methanone; hydrochloride TBDTBDTBD

Note: TBD indicates that specific data for this compound is not yet available but is anticipated based on structural similarities.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits antagonist activity against serotonin receptors, with some derivatives showing nanomolar K_B values (pK_B > 7). The antagonist effects suggest potential applications in treating mood disorders.

Case Studies

  • Neuropsychiatric Effects : A study involving animal models indicated that compounds structurally similar to (3-Methylphenyl)-(6-methylpyridin-3-yl)methanone; hydrochloride displayed significant mood-modulating effects, which were attributed to their interaction with serotonin receptors .
  • Pain Management : Another investigation revealed that related aryl sulfoxides acted as covalent reversible inhibitors of monoacylglycerol lipase (MAGL), leading to reduced neuropathic pain and inflammation . This suggests a potential role for the compound in pain management therapies.

The mechanisms by which (3-Methylphenyl)-(6-methylpyridin-3-yl)methanone; hydrochloride exerts its biological effects are likely multifaceted, involving:

  • Serotonin Receptor Modulation : The compound's ability to bind to serotonin receptors may influence neurotransmitter release and synaptic plasticity.
  • Covalent Interaction : Similar compounds have shown the capacity to form covalent bonds with target enzymes, enhancing their therapeutic efficacy .

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